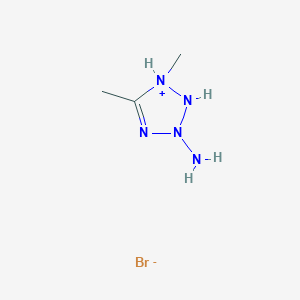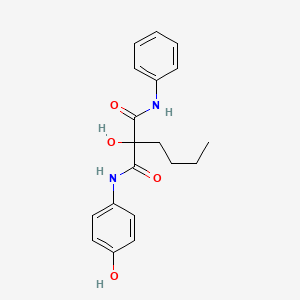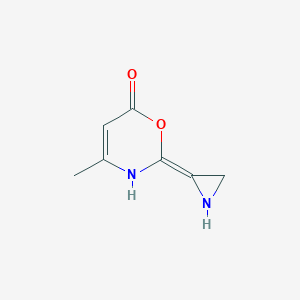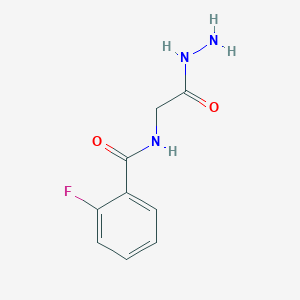
Cyclobutylidene(4-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylidene(4-methoxyphenyl)methanol is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclobutylidene group attached to a 4-methoxyphenyl group, with a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutylidene(4-methoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of geminal dibromocyclobutane with methyl-lithium at low temperatures (as low as –78 °C) to yield cyclobutylidene, which can then be further reacted with 4-methoxybenzyl alcohol . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutylidene(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methyl-lithium for generating cyclobutylidene, and various oxidizing agents like flavin-zinc (II)-cyclen complex for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while substitution reactions can produce a variety of substituted phenylmethanols .
Wissenschaftliche Forschungsanwendungen
Cyclobutylidene(4-methoxyphenyl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Cyclobutylidene(4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding aldehydes or ketones . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclobutylidene(4-methoxyphenyl)methanol can be compared with other similar compounds such as:
Cyclobutylidene: A nonclassical carbene with unique reactivity and structural features.
4-Methoxybenzyl alcohol: Commonly used as a reagent to protect hydroxyl groups on alcohols and phenols.
4-Methoxyphenol: Used as a building block in designing β-cyclodextrin conjugates for drug complexation.
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
741653-53-2 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
cyclobutylidene-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C12H14O2/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9/h5-8,13H,2-4H2,1H3 |
InChI-Schlüssel |
SDFBYNZQUNQXOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C2CCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)





![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)



